NH2-C4-NH-Boc, also known as tert-butyl (4-aminobutyl)carbamate, is a bifunctional building block widely used in organic synthesis. It consists of a four-carbon (C4) alkyl chain functionalized with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This specific structure makes it a valuable linker for introducing a defined-length spacer with a reactive primary amine, while the acid-labile Boc group allows for orthogonal deprotection strategies in multi-step syntheses, particularly in peptide chemistry and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Attempting to substitute NH2-C4-NH-Boc with its unprotected precursor, 1,4-diaminobutane, introduces significant process control challenges. Direct reactions with the unprotected diamine often result in a difficult-to-separate mixture of unreacted starting material, desired mono-functionalized product, and undesired di-functionalized byproducts, complicating purification and reducing overall yield. Furthermore, substituting with linkers of different lengths (e.g., C3 or C6 homologs) or with alternative protecting groups (e.g., base-labile Fmoc) is not a simple replacement. These changes fundamentally alter the steric and electronic properties of the final molecule and disrupt established orthogonal synthetic workflows, where the acid-lability of Boc is a critical design element for selective deprotection.
Procuring pre-functionalized NH2-C4-NH-Boc circumvents the low-yielding and purification-intensive step of mono-protecting 1,4-diaminobutane. Direct protection of 1,4-diaminobutane with Boc-anhydride typically results in a mixture of unprotected, mono-protected, and di-protected species, with reported maximum yields for the mono-protected product around 45% under optimized flow conditions. In contrast, a one-pot method involving in-situ HCl salt formation to differentiate the amines still results in variable and often moderate yields (e.g., a reported 19% isolated yield for the C4 diamine under one such method). Using the pre-made NH2-C4-NH-Boc reagent directly in subsequent reactions provides a 100% starting purity of the correct isomer, significantly improving process control and overall yield.
| Evidence Dimension | Yield of Mono-Boc Protected Diaminobutane |
| Target Compound Data | 100% (when procured as a pure starting material) |
| Comparator Or Baseline | In-situ synthesis from 1,4-diaminobutane: ~19-45% yield |
| Quantified Difference | >2x improvement in effective starting material yield vs. optimized in-house synthesis |
| Conditions | Comparison of using a pure, pre-made reagent vs. typical reported yields from direct mono-protection synthesis protocols. |
This justifies the procurement cost by saving significant time, solvent, and purification resources while increasing the predictability and overall yield of a synthetic route.
The Boc protecting group is a cornerstone of orthogonal protection strategies, particularly when paired with base-labile groups like Fmoc. The Boc group is stable to the basic conditions (e.g., piperidine) used to remove Fmoc groups during solid-phase peptide synthesis (SPPS), but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA). This allows for the selective deprotection of an Fmoc-protected N-terminus for chain elongation, while a side-chain attached via an NH2-C4-NH-Boc linker remains protected. This is a critical workflow consideration that makes NH2-C4-NH-Boc a non-interchangeable choice over its Fmoc-protected analog in many established SPPS protocols.
| Evidence Dimension | Protecting Group Lability |
| Target Compound Data | Boc Group: Labile to moderate/strong acid (TFA); Stable to base (piperidine) |
| Comparator Or Baseline | Fmoc Group: Labile to base (piperidine); Stable to acid (TFA) |
| Quantified Difference | Qualitatively opposite chemical stability, enabling orthogonal reaction schemes. |
| Conditions | Standard conditions for Solid-Phase Peptide Synthesis (SPPS). |
For any synthesis involving base-labile components, choosing the Boc-protected C4 linker is a required design choice to ensure reaction selectivity and prevent unintended deprotection.
NH2-C4-NH-Boc is frequently used as a foundational alkyl linker for synthesizing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The length and composition of the linker connecting the two ends of the PROTAC are critical for achieving optimal ternary complex formation and subsequent degradation efficacy. The C4 alkyl chain provided by this reagent is a common and effective spacer length used in the development of potent degraders, making it a standard, go-to building block in this field.
| Evidence Dimension | Structural Role |
| Target Compound Data | Provides a 4-carbon alkyl spacer, a common motif in PROTAC linkers. |
| Comparator Or Baseline | Other homologs (C2, C3, C5, C6) or PEG linkers, which alter the critical distance and flexibility for ternary complex formation. |
| Quantified Difference | Not applicable (structural role). |
| Conditions | Synthesis of PROTAC molecules for targeted protein degradation. |
For researchers developing PROTACs or other bifunctional molecules, this specific C4 linker is a well-validated and frequently published choice, reducing development risk compared to experimenting with non-standard linker lengths.
Ideal for synthetic routes where introducing a primary amine via a C4 spacer is required, and where starting with a pure, mono-protected building block eliminates a problematic, low-yield protection step that would otherwise be necessary with 1,4-diaminobutane.
The compound is the correct choice for incorporating a C4-amino linker onto a peptide side-chain (e.g., on an aspartic or glutamic acid residue) within an Fmoc-based SPPS workflow. The Boc group remains intact during repeated Fmoc deprotection cycles and is removed during the final acid-mediated cleavage from the resin.
Serves as a validated and frequently published starting point for building PROTACs and other molecular glues. Its defined C4 length provides a standard scaffold for linker optimization studies, where it can be compared against PEGylated or other alkyl chain length variants to determine structure-activity relationships for protein degradation.
Corrosive;Irritant